molecular formula C21H24Cl2N4O2 B2493866 N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049397-89-8

N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2493866
CAS No.: 1049397-89-8
M. Wt: 435.35
InChI Key: WHFQYLUDWXKOAM-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24Cl2N4O2 and its molecular weight is 435.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Modifications for Enhanced Biological Activity

N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide and its derivatives have been synthesized and studied for various biological activities. The modifications in the structure, particularly in the piperazine and oxalamide segments, aim to enhance binding affinity to specific receptors or enzymes, thereby increasing the therapeutic potential. These compounds have been explored for their antihistaminic, antitumor, and receptor antagonist properties among others. For instance, modifications in the piperazine ring and the inclusion of oxalamide groups have shown to improve H1-antihistaminic activity, indicating potential applications in allergy treatments (Iemura et al., 1986).

Catalytic Activity in Chemical Synthesis

The use of N,N'-bisoxalamides, including structures related to this compound, has been demonstrated to enhance catalytic activities in copper-catalyzed coupling reactions. This highlights the role of such compounds in facilitating chemical synthesis, particularly in the formation of pharmaceutically relevant building blocks, showcasing their significance beyond direct therapeutic applications (Bhunia et al., 2017).

Antagonistic Activity on Receptors

Research has also focused on the molecular interaction of related compounds with cannabinoid and other receptors, providing insights into their potential as receptor antagonists. The detailed study of these interactions helps in understanding the pharmacodynamics and could lead to the development of new therapeutic agents targeting specific pathways involved in various diseases (Shim et al., 2002).

Synthesis Methods and Chemical Reactions

Efficient synthesis methods for compounds containing the piperazine moiety similar to this compound have been developed. These methods offer higher yields and practicality for industrial application, highlighting the importance of such compounds in medicinal chemistry and pharmaceutical manufacturing (Qiuye, 2005).

Implications for HIV Research

In the realm of virology, compounds structurally related to this compound, such as NBD-556, have shown promise in enhancing the exposure of neutralization epitopes on HIV-1, suggesting potential applications in the development of HIV treatments. This research underscores the versatility of these compounds in contributing to our understanding and management of infectious diseases (Yoshimura et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Some benzylpiperazines have been studied for their potential effects on the central nervous system .

Future Directions

Future research on this compound could involve studying its potential uses, such as in pharmaceuticals or materials science. Additionally, more detailed studies on its physical and chemical properties could be beneficial .

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N4O2/c22-17-5-7-18(8-6-17)27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-15-16-3-1-2-4-19(16)23/h1-8H,9-15H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFQYLUDWXKOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.